

Application Notes and Protocols: Ferric Fluoride for C-H Bond Functionalization

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Compound of Interest

Compound Name: *Ferric fluoride*

Cat. No.: *B147940*

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Introduction

The functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. In recent years, earth-abundant and low-toxicity iron catalysts have emerged as a sustainable alternative to precious metal catalysts for these transformations.^[1] Among the various iron sources, **ferric fluoride** (FeF_3) has demonstrated unique catalytic activity in several C-H functionalization reactions. Its high Lewis acidity, often enhanced by the strongly electron-withdrawing fluoride ligands, plays a crucial role in promoting these transformations.^[2]

These application notes provide an overview of the use of **ferric fluoride** in C-H bond functionalization, with a focus on radical-mediated fluoroalkylation and cascade reactions for the synthesis of heterocyclic compounds. Detailed experimental protocols and data are presented to facilitate the adoption of these methodologies in a laboratory setting.

Applications of Ferric Fluoride in C-H Functionalization

Ferric fluoride has been successfully employed as a promoter or catalyst in reactions that involve the cleavage and functionalization of C-H bonds. Notable applications include the synthesis of fluoroalkylated quinolines and polyfunctionalized benzothiazoles.

Radical Fluoroalkylation of o-Alkenylaryl Isocyanides

Ferric fluoride promotes the radical fluoroalkylation of o-alkenylaryl isocyanides with perfluoroalkyl iodides to afford biologically important 2-fluoroalkylated quinolines.[3] This reaction proceeds through a radical cyclization cascade.

Table 1: FeF₃-Promoted Synthesis of 2-Fluoroalkylated Quinolines[3]

Entry	o-Alkenylaryl Isocyanide (Substrate)	Fluoroalkyl Iodide	Product	Yield (%)
1	2-(prop-1-en-2-yl)phenyl isocyanide	Perfluorohexyl iodide	2-(Perfluorohexyl)-4-methylquinoline	81
2	1-isocyano-2-(prop-1-en-2-yl)benzene	Perfluorobutyl iodide	2-(Perfluorobutyl)-4-methylquinoline	75
3	4-chloro-1-isocyano-2-(prop-1-en-2-yl)benzene	Perfluorohexyl iodide	6-Chloro-2-(perfluorohexyl)-4-methylquinoline	78
4	4-methoxy-1-isocyano-2-(prop-1-en-2-yl)benzene	Perfluorohexyl iodide	6-Methoxy-2-(perfluorohexyl)-4-methylquinoline	65
5	2-(1-phenylvinyl)phenyl isocyanide	Perfluorohexyl iodide	2-(Perfluorohexyl)-4-phenylquinoline	72

Cascade C-C and C-N Bond Formation for Benzothiazole Synthesis

Ferric fluoride catalyzes the cascade Biginelli reaction of 2-aminobenzothiazole, substituted benzaldehydes, and α -methylene ketones under solvent-free conditions. This one-pot reaction leads to the formation of polyfunctionalized triheterocyclic benzothiazoles through a series of C-C and C-N bond formations that inherently involve C-H bond functionalization on the ketone component.[4]

Table 2: FeF₃-Catalyzed Synthesis of Triheterocyclic Benzothiazoles[4]

Entry	Aldehyde	α -Methylene Ketone	Product	Yield (%)	Time (min)
1	Benzaldehyde	Ethyl acetoacetate	Ethyl 4-phenyl-2-(benzothiazol-2-ylamino)-6-methyl-1,4-dihydropyrimidine-5-carboxylate	92	30
2	4-Chlorobenzaldehyde	Ethyl acetoacetate	Ethyl 4-(4-chlorophenyl)-2-(benzothiazol-2-ylamino)-6-methyl-1,4-dihydropyrimidine-5-carboxylate	95	25
3	4-Methoxybenzaldehyde	Ethyl acetoacetate	Ethyl 4-(4-methoxyphenyl)-2-(benzothiazol-2-ylamino)-6-methyl-1,4-dihydropyrimidine-5-carboxylate	90	35
4	4-Nitrobenzaldehyde	Acetylacetone	3-(4-nitrophenyl)-4-	88	40

			(benzothiazol -2- ylamino)-3,4- dihydropyrimi din-2(1H)-one		
5	3- Hydroxybenz aldehyde	Ethyl acetoacetate	Ethyl 4-(3- hydroxyphen yl)-2- (benzothiazol -2- ylamino)-6- methyl-1,4- dihydropyrimi dine-5- carboxylate	85	45

Experimental Protocols

Protocol 1: General Procedure for FeF₃-Promoted Radical Fluoroalkylation of o-Alkenylaryl Isocyanides[3]

Materials:

- o-Alkenylaryl isocyanide (1.0 equiv)
- Perfluoroalkyl iodide (1.5 equiv)
- **Ferric fluoride** (FeF₃) (20 mol%)
- Cesium carbonate (Cs₂CO₃) (2.0 equiv)
- 1,2-Dichloroethane (DCE)

Procedure:

- To a flame-dried Schlenk tube, add the o-alkenylaryl isocyanide (0.2 mmol, 1.0 equiv), **ferric fluoride** (0.04 mmol, 20 mol%), and cesium carbonate (0.4 mmol, 2.0 equiv).

- Evacuate and backfill the tube with argon (repeat three times).
- Add 1,2-dichloroethane (2.0 mL) and the perfluoroalkyl iodide (0.3 mmol, 1.5 equiv) via syringe.
- Stir the reaction mixture at 80 °C for 12 hours.
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
- Quench the reaction with water and extract with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoroalkylated quinoline.

Protocol 2: General Procedure for FeF₃-Catalyzed Cascade Synthesis of Triheterocyclic Benzothiazoles[4]

Materials:

- 2-Aminobenzothiazole (1.0 mmol)
- Substituted aldehyde (1.0 mmol)
- α -Methylene ketone (1.0 mmol)
- **Ferric fluoride** (FeF₃) (10 mol%)

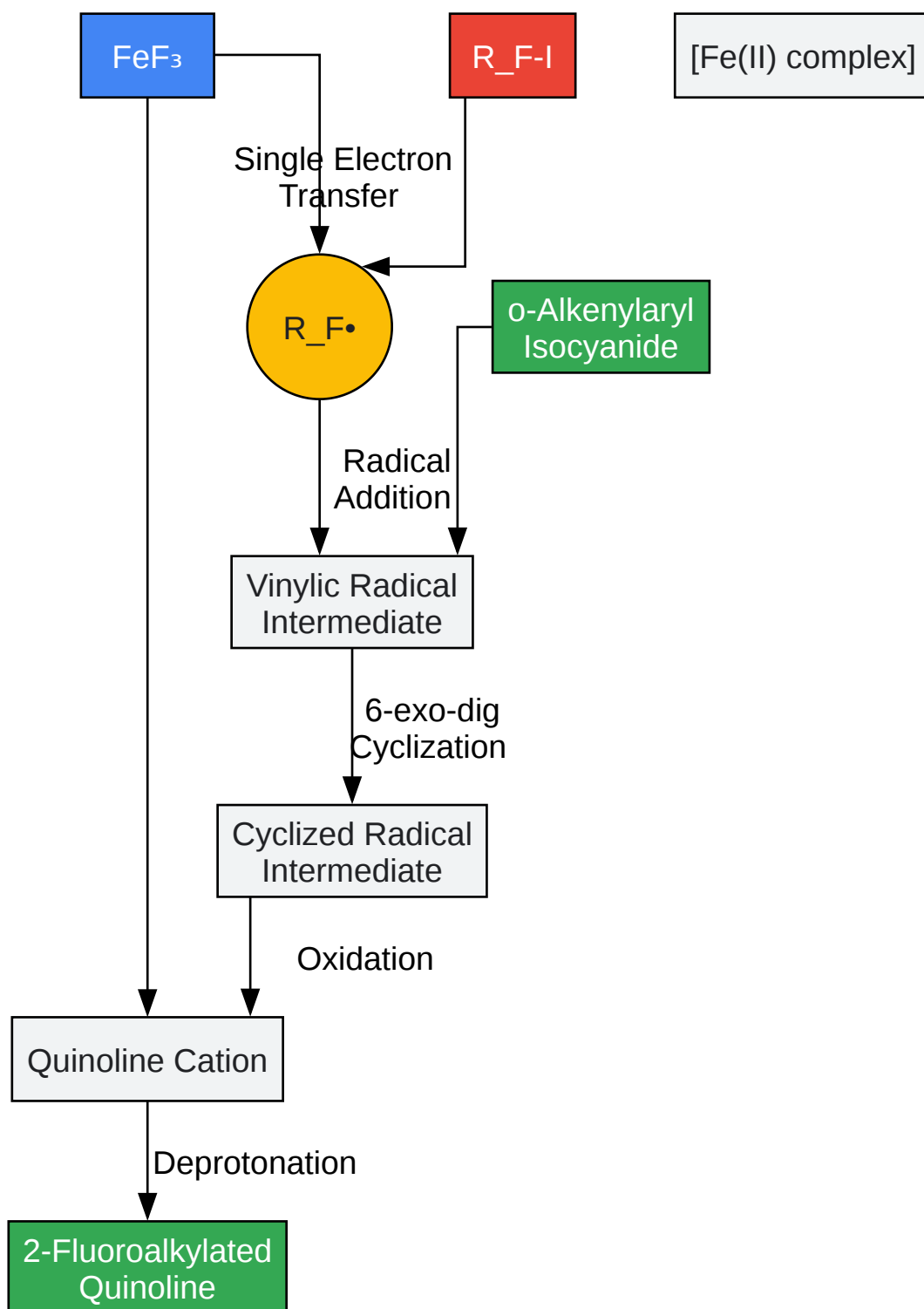
Procedure:

- In a round-bottom flask, combine 2-aminobenzothiazole (1.0 mmol), the substituted aldehyde (1.0 mmol), the α -methylene ketone (1.0 mmol), and **ferric fluoride** (0.1 mmol, 10 mol%).
- Heat the reaction mixture at 80 °C under solvent-free conditions for the time specified in Table 2.

- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Add ethanol to the solidified mixture and stir for 10 minutes.
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure triheterocyclic benzothiazole derivative.
- The catalyst can be recovered from the filtrate for reuse.

Visualizations

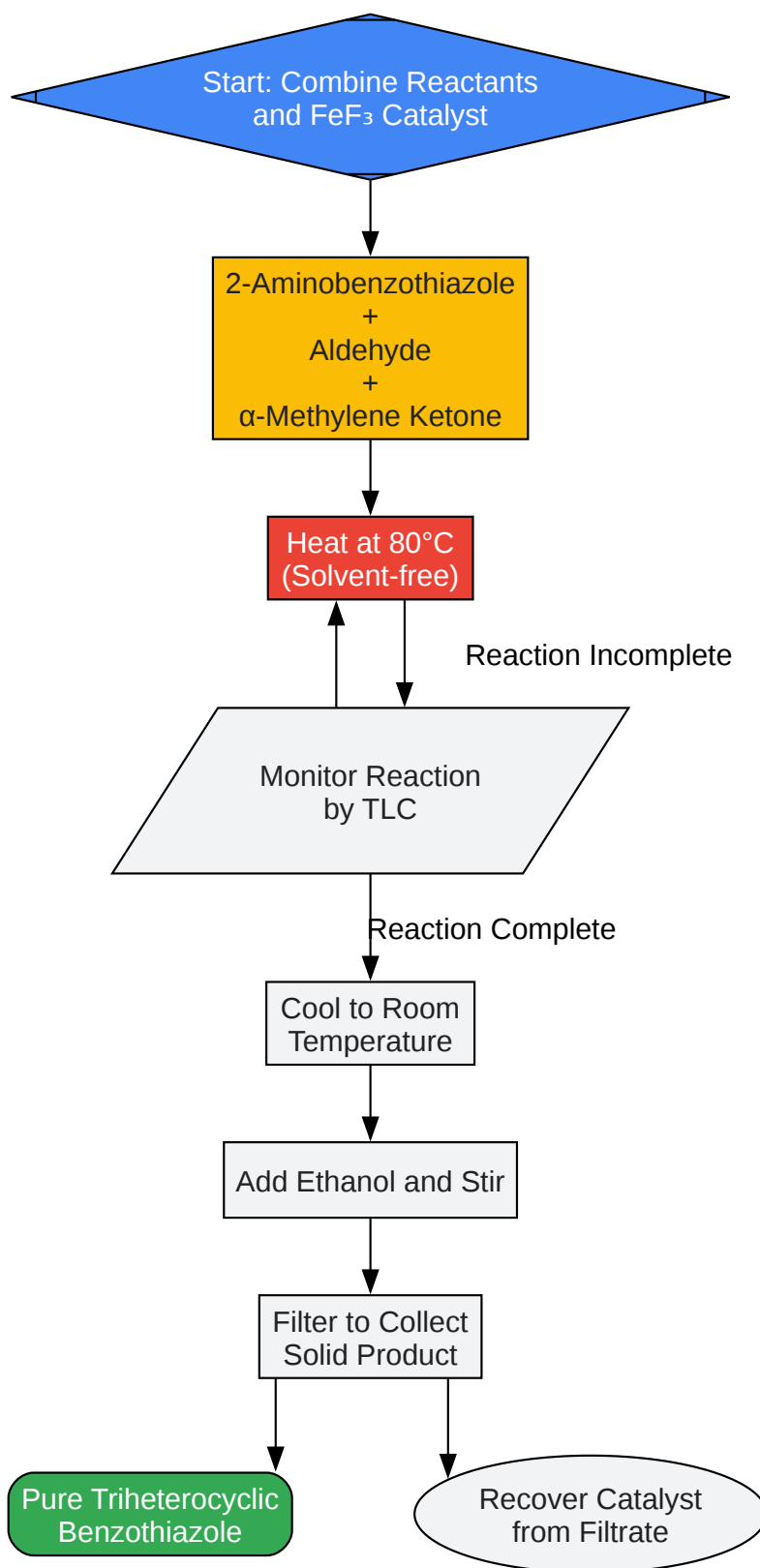
Proposed Mechanism for Radical Fluoroalkylation



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Caption: Proposed radical mechanism for FeF₃-promoted fluoroalkylation.

Experimental Workflow for Cascade Benzothiazole Synthesis



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Caption: Workflow for FeF₃-catalyzed benzothiazole synthesis.

Conclusion

Ferric fluoride serves as an inexpensive and efficient promoter/catalyst for C-H functionalization reactions, enabling the synthesis of valuable heterocyclic compounds. The protocols outlined in these notes provide a practical guide for researchers to explore the utility of FeF₃ in their own synthetic endeavors. The unique reactivity of **ferric fluoride**, particularly in radical-initiated pathways and cascade reactions, highlights its potential for further development in the field of C-H functionalization.

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